(4-Chlorophenyl)diethoxy(methyl)silane
CAS No.:
Cat. No.: VC15928848
Molecular Formula: C11H17ClO2Si
Molecular Weight: 244.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17ClO2Si |
|---|---|
| Molecular Weight | 244.79 g/mol |
| IUPAC Name | (4-chlorophenyl)-diethoxy-methylsilane |
| Standard InChI | InChI=1S/C11H17ClO2Si/c1-4-13-15(3,14-5-2)11-8-6-10(12)7-9-11/h6-9H,4-5H2,1-3H3 |
| Standard InChI Key | RXCDQSWQFCHSLG-UHFFFAOYSA-N |
| Canonical SMILES | CCO[Si](C)(C1=CC=C(C=C1)Cl)OCC |
Introduction
(4-Chlorophenyl)diethoxy(methyl)silane is an organosilicon compound with the molecular formula C11H17ClO2Si. It is characterized by the presence of a chlorophenyl group and two ethoxy groups attached to a silicon atom, along with a methyl group. This compound is notable for its unique combination of silicon and organic functionalities, which influence its reactivity and applications significantly.
Synthesis Methods
The synthesis of (4-Chlorophenyl)diethoxy(methyl)silane can be achieved through several methods, although specific detailed procedures are not widely documented in the available literature. Generally, organosilicon compounds are synthesized by reacting silicon halides or alkoxides with appropriate organic groups.
Applications and Interaction Studies
(4-Chlorophenyl)diethoxy(methyl)silane is utilized in various fields due to its unique properties. Interaction studies focus on its reactivity with different nucleophiles and electrophiles. The compound can undergo hydrolysis to form silanol compounds and condensation reactions to yield siloxanes. Its chlorophenyl group allows for nucleophilic substitution reactions, where nucleophiles can replace the chlorine atom.
Comparison with Similar Compounds
Several compounds share structural similarities with (4-Chlorophenyl)diethoxy(methyl)silane. These include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (4-Chlorophenyl)(dimethyl)silane | Contains dimethyl groups instead of ethoxy groups | |
| (4-Chlorophenyl)triethoxysilane | Has three ethoxy groups, enhancing solubility | |
| (4-Methoxyphenyl)diethoxymethylsilane | Similar structure but with a methoxy group instead | |
| 4-Chlorothioanisole | Contains a sulfur atom, differing in functional group |
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